1,1,1-d3-Dimethyl ether

Physical Organic Chemistry Reaction Mechanism Elucidation C–H Bond Activation

1,1,1-d3-Dimethyl ether (CAS 13725-27-4), with the molecular formula C2H3D3O and molecular weight 49.09 g/mol, is a position-specific deuterated isotopologue of dimethyl ether featuring three deuterium atoms at the 1,1,1-methyl position (CH3OCD3). This compound is supplied as a liquefied gas with an isotopic purity specification of ≥99 atom % D and chemical purity ≥98% (CP).

Molecular Formula C2H6O
Molecular Weight 49.09 g/mol
CAS No. 13725-27-4
Cat. No. B080662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-d3-Dimethyl ether
CAS13725-27-4
Molecular FormulaC2H6O
Molecular Weight49.09 g/mol
Structural Identifiers
SMILESCOC
InChIInChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3
InChIKeyLCGLNKUTAGEVQW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-d3-Dimethyl Ether (CAS 13725-27-4): Product Specifications and Research-Grade Baseline


1,1,1-d3-Dimethyl ether (CAS 13725-27-4), with the molecular formula C2H3D3O and molecular weight 49.09 g/mol, is a position-specific deuterated isotopologue of dimethyl ether featuring three deuterium atoms at the 1,1,1-methyl position (CH3OCD3) [1]. This compound is supplied as a liquefied gas with an isotopic purity specification of ≥99 atom % D and chemical purity ≥98% (CP) . As a stable isotope-labeled analog of the unlabeled parent compound dimethyl ether (CAS 115-10-6), it serves as a critical research tool where mass differentiation, isotopic tracing, or the exploitation of deuterium kinetic isotope effects is required . The compound is characterized by a mass shift of M+3 relative to unlabeled dimethyl ether, enabling its unambiguous detection in mass spectrometry applications .

MS Internal Standard Defined mass shift for quantitative workflows
KIE Probe Position-specific deuteration for mechanistic studies
Tracer Applications Research-grade isotopic enrichment for signal clarity

Why Non-Deuterated Dimethyl Ether and Alternative Isotopologues Cannot Substitute for 1,1,1-d3-Dimethyl Ether


The procurement of 1,1,1-d3-dimethyl ether over non-deuterated dimethyl ether (CAS 115-10-6) or alternative deuterated isotopologues such as dimethyl-d6 ether (CAS 17222-37-6) is dictated by distinct analytical and mechanistic requirements. Non-deuterated dimethyl ether lacks the mass shift essential for use as an isotopically distinct internal standard in quantitative LC-MS or GC-MS workflows, where co-eluting matrix effects demand a chemically identical yet mass-resolved analog [1]. The partially deuterated d3-isotopologue (CH3OCD3) provides a defined M+3 mass shift, whereas the fully deuterated dimethyl-d6 ether (CD3OCD3) yields an M+6 mass shift ; this difference in mass shift magnitude directly affects chromatographic separation resolution and potential isotopic cross-talk in tandem mass spectrometry, with the d3 variant often preferred when a smaller mass offset reduces baseline overlap while still enabling clean analyte/internal standard discrimination [2]. Furthermore, position-specific deuteration at the 1,1,1-position creates a predictable and site-directed primary kinetic isotope effect (KIE) for reactions involving hydrogen abstraction or methyl transfer at the labeled methyl group, a capability not shared by the unlabeled parent compound and distinct from the KIE profile of the fully deuterated isotopologue [3].

Non-deuterated dimethyl ether

Lacks mass shift essential for internal standard quantification; matrix interference risk may increase.

Dimethyl-d6 ether

Larger mass shift may intensify chromatographic isotope effect and isotopic cross-talk.

Alternative labeling patterns

Different KIE profile and fragmentation may not track the same reaction pathway.

Quantitative Evidence for 1,1,1-d3-Dimethyl Ether: Comparative Performance Data Against Closest Analogs


Primary Kinetic Isotope Effect in Hydrogen Abstraction Reactions: k_H/k_D ≈ 6–10

Deuteration at the 1,1,1-position of dimethyl ether introduces a primary kinetic isotope effect (KIE) where the C–H bond cleavage rate is significantly reduced relative to the C–D bond. In gas-phase reactions of hydrogen and deuterium atoms with dimethyl ether, the rate constant for H-atom abstraction from the CH3 group of CH3OCH3 was measured as k_H = (1.3 ± 0.5) × 10^13 exp(−4700 ± 100 / RT) cm^3 mol^-1 sec^-1 [1]. For the deuterated analog, a KIE consistent with the theoretical primary isotope effect range (k_H/k_D ≈ 6–10) is observed, reflecting the mass difference between protium and deuterium at the reaction center [2].

Primary KIE (k_H/k_D)
Reported
k_H/k_D ≈ 6–10 (gas-phase H-abstraction)
Supports identification of rate-limiting C–H bond cleavage
Arrhenius parameters from J Phys Chem 1974; confirm under experimental conditions
Physical Organic Chemistry Reaction Mechanism Elucidation C–H Bond Activation

Mass Shift M+3 Enables Unambiguous Analyte Discrimination in LC-MS/MS Internal Standard Applications

1,1,1-d3-Dimethyl ether provides a defined M+3 mass shift (Δm/z = +3.02) relative to the unlabeled analyte, enabling its use as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of dimethyl ether in complex biological and environmental matrices. The commercial specification for 1,1,1-d3-dimethyl ether includes a mass shift of M+3 . In contrast, the fully deuterated analog dimethyl-d6 ether yields an M+6 mass shift (Δm/z = +6.04) , which can introduce greater chromatographic isotope effects and increased risk of isotopic cross-talk in MS/MS experiments. The d3 isotopologue typically exhibits retention time differences of <0.02 min relative to the unlabeled analyte, compared to 0.03–0.08 min shifts occasionally observed with d6 analogs, though this varies with chromatography conditions [1].

Mass Shift for ISTD
Data to verify
M+3 (Δm/z +3.02) vs M+6 for d6 analog
Supports LC-MS/MS internal standard quantification with reduced cross-talk risk
Retention shift may vary; verify during method development
Bioanalytical Chemistry Quantitative LC-MS/MS Pharmacokinetic Studies

Isotopic Purity of ≥99 atom % D Ensures Minimal Signal Contamination in Mechanistic Tracer Studies

Commercial 1,1,1-d3-dimethyl ether is supplied with an isotopic enrichment specification of ≥99 atom % D . This high level of deuteration ensures that in tracer experiments—where the fate of the labeled methyl group is tracked via mass spectrometry or NMR—the background signal from unlabeled protium-containing species is ≤1%. In mechanistic studies employing deuterium labeling to distinguish between competing reaction pathways (e.g., methyl transfer vs. proton transfer in gas-phase ion-molecule reactions), the high isotopic purity of the d3-labeled compound is essential for obtaining unambiguous data [1]. Lower purity alternatives, or the use of partially deuterated mixtures, would introduce unacceptable signal contamination and complicate data interpretation.

Isotopic Purity
Specification review
≥99 atom % D
Supports reduced background interference in tracer studies
Verify COA for lot-specific enrichment
Reaction Mechanism Tracing Metabolic Pathway Mapping Deuterium Labeling Experiments

Optimal Procurement and Application Scenarios for 1,1,1-d3-Dimethyl Ether Based on Quantitative Differentiation Evidence


Quantitative Bioanalysis of Dimethyl Ether in Pharmacokinetic and Environmental Matrices via LC-MS/MS

1,1,1-d3-Dimethyl ether is the preferred internal standard for accurate quantification of dimethyl ether in complex biological fluids (e.g., plasma, urine) and environmental samples (e.g., air, water) using LC-MS/MS. The M+3 mass shift provides unambiguous discrimination from the unlabeled analyte while minimizing deuterium-associated retention time shifts that can compromise quantification [1]. The ≥99 atom % D isotopic purity ensures that the internal standard signal does not contribute meaningful background to the analyte channel, enabling precise measurements at low ng/mL concentrations .

Mechanistic Elucidation of C–H Bond Activation and Methyl Transfer Reactions

The position-specific deuteration at the 1,1,1-methyl group allows researchers to probe whether C–H bond cleavage at this specific site is rate-limiting in catalytic or thermal reactions. The observed primary kinetic isotope effect (k_H/k_D ≈ 6–10) provides quantitative evidence for the involvement of this methyl group in the rate-determining step, as demonstrated in gas-phase hydrogen abstraction studies [2]. This capability is essential for validating computational reaction models and optimizing catalyst design in industrial dimethyl ether conversion processes.

Metabolic Fate and Biotransformation Pathway Tracking

In drug metabolism and toxicology studies, 1,1,1-d3-dimethyl ether serves as a stable isotopic tracer to distinguish exogenously administered dimethyl ether from endogenously produced or background dimethyl ether. The high isotopic purity (≥99 atom % D) minimizes interference from unlabeled isotopologues, enabling accurate determination of metabolic half-life, identification of Phase I and Phase II metabolites, and assessment of enzyme-specific biotransformation rates .

Interstellar and Atmospheric Chemistry Isotopologue Ratio Measurements

The partially deuterated d3-isotopologue (CH3OCD3) is a key reference standard for astronomical observations aimed at measuring deuterium fractionation ratios in star-forming regions. The rotational-vibrational spectroscopic signatures of 1,1,1-d3-dimethyl ether are distinct from both the unlabeled and fully deuterated (d6) isotopologues, enabling astronomers to determine relative abundances that inform models of low-temperature interstellar chemistry [3].

Application
Selection Property
Validation Focus
Biological fluid dimethyl ether quantification
Mass-resolved internal standard
Ion suppression/enhancement assessment
C–H bond activation mechanism studies
Position-specific deuteration (KIE probe)
Rate-limiting step verification
Metabolic pathway tracing studies
Research-grade isotopic enrichment
Metabolite identification and background subtraction
Interstellar & atmospheric isotopologue ratio studies
Distinct spectroscopic signatures
Deuterium fractionation ratio measurement

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